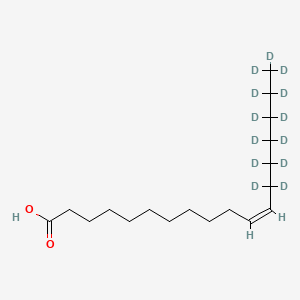

cis-Vaccenic acid-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

(Z)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-/i1D3,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

UWHZIFQPPBDJPM-HXOMZKPWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of cis-Vaccenic Acid in Cellular Processes: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid (MUFA), is increasingly recognized for its significant and diverse roles in cellular physiology and pathology. Historically overshadowed by its more abundant isomer, oleic acid, recent research has illuminated cVA's unique contributions to cell viability, programmed cell death, metabolic regulation, and membrane dynamics. This technical guide provides an in-depth exploration of the cellular functions of cVA, detailing its metabolic pathways, its impact on critical signaling cascades, and its emerging role as a therapeutic target. We consolidate quantitative data, present detailed experimental methodologies, and provide visual diagrams of key pathways to offer a comprehensive resource for the scientific community.

Introduction to cis-Vaccenic Acid (cVA)

cis-Vaccenic acid ((11Z)-octadec-11-enoic acid) is an 18-carbon monounsaturated omega-7 fatty acid.[1] While its trans isomer, trans-vaccenic acid, is primarily obtained from ruminant fats and dairy products, cVA is endogenously synthesized in humans.[1][2] It is a structural isomer of oleic acid, differing only in the position of the cis double bond (at the 11th carbon from the carboxyl end, versus the 9th for oleic acid).[3] This subtle structural difference confers distinct biological activities, positioning cVA as a critical lipid mediator in a variety of cellular contexts, from cancer progression to metabolic health.

Metabolism and Biosynthesis of cis-Vaccenic Acid

The primary pathway for endogenous cVA synthesis involves the desaturation of palmitic acid (16:0) followed by elongation. This process is catalyzed by two key enzymes: Stearoyl-CoA Desaturase 1 (SCD1) and Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5).[4][5]

-

Desaturation: SCD1 introduces a cis double bond into palmitoyl-CoA (16:0) to produce palmitoleoyl-CoA (16:1n-7).[5]

-

Elongation: ELOVL5 elongates palmitoleoyl-CoA by adding a two-carbon unit, yielding cis-vaccenoyl-CoA (18:1n-7).[4][6]

An alternative, though less characterized, pathway involves the direct enzymatic isomerization of oleic acid to cVA in some higher plants, suggesting the existence of a novel isomerase.[7]

Core Cellular Functions and Signaling Pathways

Role in Cancer Cell Viability and Proliferation

Altered lipid metabolism is a hallmark of many cancers, and cVA has emerged as a critical factor in promoting cancer cell survival, particularly in prostate cancer.[4][5] Studies have shown that inhibiting SCD1, a key enzyme in MUFA synthesis, leads to reduced cancer cell viability.[4] This effect can be consistently rescued by the exogenous addition of cVA, indicating that cVA is a crucial, pro-proliferative product of the SCD1/ELOVL5 axis.[4][5] In ELOVL5-depleted prostate cancer cells, supplementation with cVA restores cell viability, a rescue not replicated by its isomer oleic acid in the same context, highlighting cVA's specific oncogenic role.[5]

Modulation of Programmed Cell Death

cVA plays a dual role in regulating programmed cell death, primarily through its influence on ferroptosis and its incorporation into mitochondrial lipids.

3.2.1 Inhibition of Ferroptosis

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides, particularly on polyunsaturated fatty acids (PUFAs) within cell membranes.[4][8] As a monounsaturated fatty acid, cVA lacks the multiple double bonds that make PUFAs susceptible to peroxidation.[8] When cVA is incorporated into membrane phospholipids, it displaces PUFAs, thereby reducing the available substrate for lipid peroxidation and rendering the cell resistant to ferroptosis.[4][9] This protective mechanism is a key component of its pro-survival function in cancer cells.[9]

3.2.2 Role in Apoptosis and Mitochondrial Homeostasis

cVA is uniquely enriched in cardiolipins, phospholipids that are critical for mitochondrial membrane integrity and function.[4] The synthesis and remodeling of cardiolipins are essential for regulating mitochondrial-mediated apoptosis.[4] While direct studies on cVA's role are ongoing, research on its isomer, trans-vaccenic acid (TVA), has shown that it can induce apoptosis in nasopharyngeal carcinoma cells by inhibiting the Akt signaling pathway.[10][11] This leads to reduced phosphorylation of the pro-apoptotic protein Bad, promoting its activity and triggering the mitochondrial apoptosis cascade.[10] Given cVA's integration into mitochondrial lipids, it is plausible that it plays a significant role in modulating these pathways.

Regulation of Inflammation

The role of vaccenic acid in inflammation is complex and appears to be isomer-dependent. Studies on human microvascular endothelial cells (HMECs) have shown that both cis- and trans-vaccenic acid can suppress the expression of key adhesion molecules, VCAM-1 and ICAM-1, which are involved in atherosclerotic plaque formation.[12][13] However, other research indicates that while conjugated linoleic acid (CLA), a metabolite of vaccenic acid, has anti-inflammatory effects, its precursor TVA does not significantly reduce pro-inflammatory markers like TNF-α and IL-12 in intestinal epithelial cells.[14]

Influence on Membrane Fluidity

The cis double bond in cVA's acyl chain introduces a physical "kink," which prevents tight packing of fatty acids in the phospholipid bilayer.[15] This structural feature increases the fluidity of cell membranes.[16] Enhanced membrane fluidity can modulate the function of membrane-bound proteins, such as receptors and transporters. For instance, enrichment of cell membranes with cis-unsaturated fatty acids has been shown to increase the cellular clearance of low-density lipoprotein (LDL), potentially by altering the physical properties of the membrane and enhancing receptor-mediated endocytosis.[16]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on vaccenic acid isomers.

Table 1: Effects of Vaccenic Acid on Cancer Cell Proliferation and Viability

| Cell Line | Compound | Concentration | Duration | Effect | Reference |

|---|---|---|---|---|---|

| LNCaP (Prostate Cancer) | cis-Vaccenic Acid | 10 µM | 96 hours | Rescued cell viability after SCD1 inhibition. | [4][5] |

| MR49F (Prostate Cancer) | cis-Vaccenic Acid | 10 µM | 96 hours | Rescued cell viability after SCD1 inhibition. | [4][5] |

| HT-29 (Colon Cancer) | Vaccenic Acid (cis or trans) | N/A | N/A | Significantly reduced cell growth by 23%. | [6] |

| MCF-7 (Breast Cancer) | trans-Vaccenic Acid | 20 µg/mL (~71 µM) | 96 hours | Significantly reduced cell growth. | [17] |

| 5-8F (Nasopharyngeal) | trans-Vaccenic Acid | 200 µM | 24 hours | ~50% inhibition of cell proliferation. | [10] |

| CNE-2 (Nasopharyngeal) | trans-Vaccenic Acid | 200 µM | 24 hours | ~45% inhibition of cell proliferation. |[10] |

Table 2: Effects of trans-Vaccenic Acid on Apoptosis

| Cell Line | Compound | Concentration | Duration | Apoptosis Rate (vs. Control) | Reference |

|---|---|---|---|---|---|

| 5-8F (Nasopharyngeal) | trans-Vaccenic Acid | 100 µM | 24 hours | 35% increase in total apoptosis. | [10] |

| CNE-2 (Nasopharyngeal) | trans-Vaccenic Acid | 100 µM | 24 hours | 22.3% increase in total apoptosis. |[10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the functions of cVA.

Cell Viability Rescue Assay

This protocol is used to determine if cVA can rescue the cytotoxic effects of inhibiting fatty acid metabolism.

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Inhibition: Treat cells with an SCD1 inhibitor (e.g., A939572 or CAY10566) at a predetermined IC50 concentration.

-

Supplementation: Concurrently, treat a subset of the inhibitor-exposed cells with cis-vaccenic acid (e.g., 10 µM) or oleic acid (as a control). Include vehicle-only (DMSO) and inhibitor-only controls.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement: Assess cell viability using a CCK8 or MTT assay. Add the reagent to each well, incubate for 1-4 hours, and measure absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).

-

Data Analysis: Normalize the absorbance readings to the vehicle control group to determine the percentage of cell viability.[4][5]

Apoptosis Analysis via Annexin V/PI Staining

This flow cytometry-based method quantifies the extent of apoptosis induced by a compound.

-

Cell Treatment: Seed cells (e.g., 5-8F) in 6-well plates. Once they reach 60-70% confluency, treat them with varying concentrations of vaccenic acid (e.g., 0, 25, 50, 100 µM) for 24 hours.[10]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[10]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the overall rate of apoptosis.[10]

Western Blotting for Signaling Proteins

This technique is used to measure changes in the expression and phosphorylation status of proteins in a signaling pathway.

-

Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by size.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-Akt, anti-Akt, anti-Bad, anti-Bcl-2).[10]

-

Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-tubulin or GAPDH) to ensure equal loading.[10]

Lipid Extraction and Fatty Acid Analysis

This protocol allows for the quantification of cVA and other fatty acids within cells or tissues.

-

Sample Preparation: Homogenize cell pellets or tissue samples.

-

Lipid Extraction: Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol solvent system (typically 2:1 v/v) to separate lipids from other cellular components.[18][19]

-

Methylation: Saponify the extracted lipids and methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like methanolic HCl or BF₃-methanol.[19]

-

GC-MS Analysis: Analyze the FAMEs using gas chromatography-mass spectrometry (GC-MS). The FAMEs are separated on a capillary column (e.g., CP-Sil88) and identified based on their retention times and mass spectra compared to known standards.[19]

-

Quantification: Use an internal standard (e.g., C17:0) to quantify the absolute or relative amounts of each fatty acid, including cVA.

Conclusion and Future Directions

cis-Vaccenic acid is a bioactive lipid with multifaceted roles in cellular processes. Its function as a critical factor for cancer cell survival, a potent inhibitor of ferroptosis, and a modulator of membrane fluidity underscores its importance in both health and disease. The specificity of its effects, often distinct from those of its isomer oleic acid, highlights the need for more precise characterization of the lipidome in biological systems.

For drug development professionals, the SCD1/ELOVL5/cVA axis represents a promising target. Inhibiting cVA synthesis could be a viable strategy to induce ferroptosis in cancer cells, while cVA supplementation might offer therapeutic benefits in conditions characterized by excessive ferroptotic cell death. Future research should focus on elucidating the downstream signaling partners of cVA, understanding its role in immune cell function, and exploring its therapeutic potential in metabolic diseases such as insulin resistance and atherosclerosis.

References

- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pathways of oleic and cis-vaccenic acid biosynthesis by an enzymatic double-bond shifting reaction in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The effect of cis and trans vaccenic acids on expression of ICAM-1 and VCAM-1 in human microvascular endothelial cells (HMEC) | Semantic Scholar [semanticscholar.org]

- 14. cambridge.org [cambridge.org]

- 15. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]

- 16. ahajournals.org [ahajournals.org]

- 17. trans-11 18:1 Vaccenic Acid (TVA) Has a Direct Anti-Carcinogenic Effect on MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice | British Journal of Nutrition | Cambridge Core [cambridge.org]

An In-depth Technical Guide on cis-Vaccenic Acid: Discovery and Biological Significance

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenic acid (CVA), an omega-7 monounsaturated fatty acid, has emerged from relative obscurity to become a molecule of significant interest across diverse biological disciplines. Initially identified as a key component of insect pheromonal communication, its roles have expanded to include crucial functions in mammalian metabolism, cellular signaling, and as a potential biomarker in various disease states, including cancer and metabolic syndrome. This document provides a comprehensive overview of the discovery of CVA, its biosynthetic pathways, and its multifaceted biological significance. It details the experimental protocols used for its characterization and presents quantitative data and signaling pathways to offer a thorough resource for the scientific community.

Discovery and Initial Characterization

cis-Vaccenic acid ((11Z)-11-octadecenoic acid; 18:1n-7) is a structural isomer of the more common oleic acid (18:1n-9). While its trans-isomer, vaccenic acid, was discovered in animal fats and butter in 1928, the biological importance of the cis-isomer gained significant attention much later.[1][2] A pivotal moment in CVA research was its identification as a male-specific lipid in the fruit fly, Drosophila melanogaster.[3][4] Synthesized in the male ejaculatory bulb, it was found to function as a multi-modal pheromone, influencing courtship, aggression, and aggregation behaviors.[5][6] This discovery in a genetically tractable model organism provided a powerful system to dissect its molecular and neural mechanisms of action, laying the groundwork for broader investigations into its roles in other biological systems.

Biosynthesis and Metabolism

In mammals, CVA is primarily synthesized endogenously through the elongation of palmitoleic acid (16:1n-7), a reaction catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids 5 (ELOVL5).[7] Palmitoleic acid itself is generated from the desaturation of palmitic acid (16:0) by Stearoyl-CoA Desaturase 1 (SCD1). CVA can also be a substrate for further enzymatic reactions. For instance, it can be converted by Δ9-desaturase into an isomer of conjugated linoleic acid (CLA), which has its own distinct biological activities.[7][8] Furthermore, novel pathways involving the direct enzymatic isomerization between oleic acid and cis-vaccenic acid have been proposed in higher plants, suggesting a more complex metabolic network than previously understood.[9]

References

- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 2. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]

- 3. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generalization of courtship learning in Drosophila is mediated by cis-vaccenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the ejaculatory bulb in biosynthesis of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pleiotropic actions of the male pheromone cis-vaccenyl acetate in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 9. Novel pathways of oleic and cis-vaccenic acid biosynthesis by an enzymatic double-bond shifting reaction in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolism of cis-Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Vaccenic acid (cVA), an n-7 monounsaturated fatty acid, is increasingly recognized for its diverse roles in cellular metabolism and its potential implications for human health and disease. This technical guide provides a comprehensive overview of the metabolic pathways of cVA, including its endogenous synthesis, dietary sources, and subsequent conversions. We delve into its physiological functions, summarizing key quantitative data from recent studies and detailing the experimental methodologies employed. Furthermore, this guide presents signaling pathways and experimental workflows in the form of diagrams to facilitate a deeper understanding of the complex processes involving cVA. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, nutrition, and drug development.

Introduction

cis-Vaccenic acid ((11Z)-11-octadecenoic acid) is a positional and geometric isomer of oleic acid.[1] While its trans isomer, vaccenic acid, is the predominant trans fatty acid in ruminant fats and dairy products, cis-vaccenic acid is endogenously synthesized in humans and has distinct metabolic fates and biological activities.[1][2] Recent research has highlighted the importance of cVA in various physiological processes, including its association with markers of insulin sensitivity and cardiovascular health, as well as its role in cancer cell biology.[3][4][5] This guide aims to consolidate the current understanding of cVA metabolism, providing a technical foundation for further research and therapeutic exploration.

Biosynthesis and Dietary Sources of cis-Vaccenic Acid

The primary route for endogenous synthesis of cis-vaccenic acid is through the elongation of palmitoleic acid (16:1n-7).[1][3] This reaction is catalyzed by the enzyme fatty acid elongase 5 (Elovl5).[6]

Dietary sources of vaccenic acid, which can be converted to other fatty acids, include ruminant-derived products like milk, butter, yogurt, and beef.[1][7] The concentration of these fatty acids in dairy products can be influenced by the animal's diet.[8]

Metabolic Fates of cis-Vaccenic Acid

Once synthesized or absorbed, cis-vaccenic acid can undergo several metabolic transformations:

-

Incorporation into Complex Lipids: Like other fatty acids, cVA can be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters.[8][9] This incorporation influences the composition and fluidity of cell membranes.

-

Conversion to Rumenic Acid: While the conversion of trans-vaccenic acid to rumenic acid (c9, t11-CLA) by the enzyme Δ9-desaturase is well-documented, the direct conversion of cis-vaccenic acid to conjugated linoleic acid isomers in humans is an area of ongoing research.[9][10][11][12]

-

Beta-Oxidation: As a fatty acid, cVA can be broken down through mitochondrial beta-oxidation to generate ATP, although this pathway is less specific to cVA compared to its other metabolic fates.

Physiological Roles and Signaling Pathways

cis-Vaccenic acid is implicated in a variety of physiological processes and signaling pathways:

-

Insulin Sensitivity and Cardiometabolic Health: Studies have shown that plasma phospholipid levels of cVA are associated with markers of insulin sensitivity.[3] Higher levels of plasma cVA have been linked to a lower risk of heart failure preceded by coronary heart disease.[13]

-

Cancer Biology: In the context of prostate cancer, cVA has been identified as a critical oncogenic factor.[4][5] Its production, regulated by stearoyl-CoA desaturase 1 (SCD1) and ELOVL5, is crucial for cancer cell viability.[4][5]

-

Inflammation: Both cis and trans isomers of vaccenic acid have been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) in human microvascular endothelial cells, suggesting potential anti-inflammatory properties.[14]

-

Endocannabinoid System: Vaccenic acid can influence the endocannabinoid system by altering the levels of anandamide and related N-acylethanolamines in the intestine, which may contribute to its anti-inflammatory effects.[15]

Quantitative Data on cis-Vaccenic Acid Metabolism

The following tables summarize key quantitative data from studies on vaccenic acid metabolism.

Table 1: Conversion of Vaccenic Acid to Rumenic Acid in Humans

| Dietary Vaccenic Acid ( g/day ) | Increase in Serum Vaccenic Acid (%) | Average Conversion Rate to Rumenic Acid (%) |

| 1.5 | 94 | 19 |

| 3.0 | 307 | 19 |

| 4.5 | 620 | 19 |

Data from a controlled intervention study in healthy subjects.[10]

Table 2: Incorporation of ¹³C-Labeled Vaccenic Acid into Milk Fat in Lactating Women

| Time Post-Ingestion (hours) | Mean ¹³C-Enrichment of Milk Vaccenic Acid (%) | Mean ¹³C-Enrichment of Milk cis-9, trans-11 CLA (%) |

| 8 | 3.1 | - |

| 18 | 7.6 (Peak) | 0.4 (Peak) |

Data from a study with four lactating women who consumed 2.5 mg/kg body weight of ¹³C-VA.[11]

Table 3: Effect of CLA-Enriched Dairy Product Consumption on Plasma and PBMC Fatty Acid Composition

| Fatty Acid | Plasma Phosphatidylcholine Increase (%) | Plasma Triacylglycerol Increase (%) | Plasma Cholesteryl Esters Increase (%) | Peripheral Blood Mononuclear Cells (PBMC) Increase (%) |

| cis-9, trans-11 CLA | 38 | 22 | 205 | 238 |

| trans-Vaccenic Acid | 65 | 98 | - | 84 |

Data from a double-blind, cross-over study in healthy men consuming CLA-enriched dairy products for 6 weeks.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Lipid Extraction and Fatty Acid Analysis

-

Lipid Extraction: A common method for extracting lipids from plasma and milk is the Folch method, using a chloroform:methanol (2:1, v/v) solution.[9][11]

-

Fatty Acid Methylation: Following extraction, fatty acids are converted to fatty acid methyl esters (FAMEs) for gas chromatography analysis. This is often achieved by incubation with a reagent like methanolic HCl or boron trifluoride-methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using a gas chromatograph equipped with a capillary column and a mass spectrometer for detection.[9][11] To determine the position of double bonds, FAMEs can be converted to dimethyl disulfide adducts.[9][11]

Stable Isotope Tracer Studies

-

Tracer Administration: To study the metabolic fate of cVA, stable isotope-labeled versions, such as ¹³C-labeled vaccenic acid, are administered to subjects.[9][11]

-

Sample Collection: Blood and/or milk samples are collected at various time points post-administration.[9][11]

-

Isotope Enrichment Analysis: The enrichment of the stable isotope in different fatty acids and lipid fractions is determined using GC-MS to trace the metabolic pathways.[9][11]

Cell Culture Experiments

-

Cell Lines: Human cell lines, such as microvascular endothelial cells (HMECs), are used to study the cellular effects of cVA.[14]

-

Treatment: Cells are cultured in appropriate media and treated with different concentrations of cVA.[14]

-

Analysis of Gene and Protein Expression: The effects of cVA on the expression of target genes and proteins (e.g., adhesion molecules) are analyzed using techniques like quantitative real-time PCR (qRT-PCR) and Western blotting.[14]

Visualizations of Metabolic and Signaling Pathways

The following diagrams illustrate key pathways and experimental workflows related to cis-vaccenic acid metabolism.

Caption: Metabolic pathways of cis-vaccenic acid synthesis and its subsequent fates.

Caption: Role of cis-vaccenic acid in prostate cancer cell viability and oncogenesis.

Caption: Workflow for a stable isotope tracer study of cis-vaccenic acid metabolism.

Conclusion

The metabolism of cis-vaccenic acid is a dynamic field of research with significant implications for human health. Its endogenous synthesis and dietary availability contribute to a pool that influences cellular lipid composition and signaling pathways. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers to further investigate the roles of cVA in metabolic regulation, cancer biology, and inflammatory processes. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting lipid metabolism.

References

- 1. metabolon.com [metabolon.com]

- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 3. Associations of plasma phospholipid cis-vaccenic acid with insulin resistance markers in non-diabetic men with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Cis-vaccenic acid induces differentiation and up-regulates gamma globin synthesis in K562, JK1 and transgenic mice erythroid progenitor stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Incorporation of cis-9, trans-11 conjugated linoleic acid and vaccenic acid (trans-11 18:1) into plasma and leucocyte lipids in healthy men consuming dairy products naturally enriched in these fatty acids | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rumenic acid - Wikipedia [en.wikipedia.org]

- 13. Plasma cis-vaccenic acid and risk of heart failure with antecedent coronary heart disease in male physicians - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated cis-Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of deuterated cis-Vaccenic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or interested in the applications of this isotopically labeled fatty acid. This document includes key physical and chemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of its known biological signaling pathways.

Core Physical and Chemical Properties

Deuterated cis-Vaccenic acid, an isotopically labeled form of the naturally occurring omega-7 fatty acid, offers a valuable tool for metabolic research and drug development. The substitution of hydrogen with deuterium atoms provides a non-radioactive tracer for in vivo and in vitro studies. Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of cis-Vaccenic Acid and its Deuterated Analogues

| Property | Non-Deuterated cis-Vaccenic Acid | Deuterated cis-Vaccenic Acid (d₁₃) |

| Synonyms | (Z)-11-Octadecenoic acid, Asclepic acid | (Z)-octadec-11-enoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d₁₃ acid |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₂₁D₁₃O₂ |

| Molecular Weight | 282.46 g/mol | 295.5 g/mol |

| Melting Point | 14-15 °C[1] | Not explicitly available, expected to be similar to the non-deuterated form. |

| Boiling Point | 150 °C at 0.03 mmHg[1] | Not explicitly available, expected to be similar to the non-deuterated form. |

| Density | 0.887 g/mL at 25 °C[1] | Not explicitly available, expected to be slightly higher than the non-deuterated form. |

| Solubility | Soluble in ethanol (>50 mg/ml), DMF (30 mg/ml), and DMSO (30 mg/ml).[2] Practically insoluble in water.[3][4] | A solution in ethanol is commercially available.[2] |

| Isotopic Purity | Not Applicable | ≥99% deuterated forms (d₁-d₁₃) are commercially available.[2] |

| Stability | Stable under recommended storage conditions (-20°C).[1][5] | Stable for ≥ 2 years when stored at -20°C.[2] |

| Reactivity | Reactive with oxidizing agents and alkalis.[6] | Expected to have similar reactivity to the non-deuterated form. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, purification, and analysis of deuterated cis-Vaccenic acid. The following sections provide protocols adapted from established methods for fatty acid research.

Synthesis of Deuterated cis-Vaccenic Acid

The synthesis of deuterated cis-Vaccenic acid can be achieved through a Wittig reaction, a reliable method for forming carbon-carbon double bonds with good stereoselectivity.[5][7][8][9] This protocol outlines the synthesis of a deuterated analogue.

Objective: To synthesize deuterated cis-11-Octadecenoic acid.

Materials:

-

Deuterated n-heptanal

-

10-carboxydecylytriphenylphosphonium bromide

-

Strong base (e.g., potassium t-butoxide)

-

Anhydrous solvent (e.g., tetrahydrofuran)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend 10-carboxydecylytriphenylphosphonium bromide in anhydrous tetrahydrofuran.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as potassium t-butoxide, to the suspension while stirring. Allow the mixture to stir at this temperature for 1 hour to form the corresponding ylide.

-

Wittig Reaction: Slowly add a solution of deuterated n-heptanal in anhydrous tetrahydrofuran to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude deuterated cis-Vaccenic acid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure deuterated cis-Vaccenic acid.

Purification by Silver Ion Chromatography

Silver ion chromatography is a powerful technique for separating unsaturated fatty acids based on the number, configuration, and position of their double bonds.[10][11][12][13][14]

Objective: To purify deuterated cis-Vaccenic acid from a mixture of fatty acids.

Materials:

-

Solid-phase extraction (SPE) cartridge packed with a strong cation exchanger.

-

Silver nitrate (AgNO₃) solution.

-

Solvents: Dichloromethane, acetone, hexane, acetonitrile.

-

Crude deuterated cis-Vaccenic acid methyl ester (FAME) sample.

Procedure:

-

Column Preparation: Convert a commercially available SPE cartridge to the silver ion form by passing a solution of silver nitrate in acetonitrile/water through the column. Wash the column with acetonitrile and then with dichloromethane.

-

Sample Loading: Dissolve the crude deuterated cis-Vaccenic acid methyl ester in a small volume of hexane and load it onto the prepared silver ion column.

-

Elution: Elute the column with a stepwise gradient of solvents with increasing polarity.

-

Saturated fatty acid methyl esters can be eluted with hexane.

-

trans-Monounsaturated FAMEs can be eluted with a mixture of hexane and acetone (e.g., 98:2 v/v).

-

cis-Monounsaturated FAMEs (including deuterated cis-Vaccenic acid methyl ester) can be eluted with a higher concentration of acetone in hexane (e.g., 95:5 or 90:10 v/v).

-

Polyunsaturated FAMEs will be retained more strongly and can be eluted with a more polar solvent system, such as dichloromethane/acetone.

-

-

Fraction Collection and Analysis: Collect the fractions and analyze them by GC-MS to identify the fraction containing the purified deuterated cis-Vaccenic acid methyl ester.

-

Hydrolysis: The purified methyl ester can be hydrolyzed back to the free fatty acid using standard saponification procedures if required.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and highly sensitive method for the analysis and quantification of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).[6][15][16][17]

Objective: To identify and quantify deuterated cis-Vaccenic acid in a sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary GC column suitable for FAME analysis (e.g., a highly polar cyanopropylsiloxane or polyethylene glycol phase).

-

Helium carrier gas.

-

Sample containing deuterated cis-Vaccenic acid, derivatized to its methyl ester.

-

Internal standard (e.g., a deuterated fatty acid of different chain length).

Procedure:

-

Sample Preparation: Convert the fatty acids in the sample to their methyl esters (FAMEs) using a suitable derivatization agent (e.g., BF₃-methanol or methanolic HCl).

-

Injection: Inject 1 µL of the FAMEs solution into the GC inlet in splitless mode.

-

GC Separation:

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 10 min.

-

Ramp 1: Increase to 180 °C at 3 °C/min.

-

Ramp 2: Increase to 200 °C at 1.5 °C/min, hold for 3 min.

-

Ramp 3: Increase to 220 °C at 2 °C/min, hold for 24 min.[15]

-

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Transfer Line Temperature: 250 °C.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of the specific m/z of the deuterated cis-Vaccenic acid methyl ester and the internal standard. A full scan mode can also be used for qualitative analysis.[15][16]

-

-

Data Analysis: Identify the deuterated cis-Vaccenic acid FAME peak based on its retention time and mass spectrum. Quantify the amount using the peak area ratio relative to the internal standard.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS provides a powerful alternative for the analysis of fatty acids, particularly for samples that are not amenable to GC or when derivatization is to be avoided.[1][18][19][20]

Objective: To analyze deuterated cis-Vaccenic acid using HPLC-MS.

Materials:

-

High-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column.

-

Mobile phases:

-

A: Water with 0.2% acetic acid.

-

B: Methanol with 0.2% acetic acid.

-

-

Sample containing deuterated cis-Vaccenic acid.

Procedure:

-

Sample Preparation: The sample can be analyzed directly after extraction and dissolution in a suitable solvent (e.g., methanol). Hydrolysis may be necessary for esterified fatty acids.

-

HPLC Separation:

-

Mass Spectrometry Detection:

-

Data Analysis: Identify the peak corresponding to deuterated cis-Vaccenic acid based on its retention time and m/z. Quantification can be performed using an external standard curve or a suitable internal standard.

Biological Signaling Pathways

cis-Vaccenic acid is not merely a structural component of lipids but also an active participant in cellular signaling. Its involvement in cancer progression and metabolic regulation is of significant interest to researchers.

Role in Prostate Cancer via the SCD1 Pathway

Recent studies have highlighted the role of cis-Vaccenic acid as a critical oncogenic factor in prostate cancer.[2][3][21][22] Its production is dependent on the enzyme Stearoyl-CoA Desaturase 1 (SCD1), which is often dysregulated in cancer.[2][3][21][22][23] Inhibition of SCD1 leads to a reduction in cis-Vaccenic acid levels and can suppress prostate cancer cell viability.[2][3][21][22]

References

- 1. lipidmaps.org [lipidmaps.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic cis-vaccenic acid synthesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.usm.my [web.usm.my]

- 7. article.scirea.org [article.scirea.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

- 11. Separations of lipids by silver ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aocs.org [aocs.org]

- 13. aocs.org [aocs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lipidmaps.org [lipidmaps.org]

- 18. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]

cis-Vaccenic acid biosynthesis and metabolic pathways

An In-depth Technical Guide to cis-Vaccenic Acid Biosynthesis and Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

cis-Vaccenic acid (CVA), a monounsaturated omega-7 fatty acid (18:1n-7), is emerging as a significant lipid molecule in cellular metabolism and signaling. Unlike its more commonly studied isomer, oleic acid (18:1n-9), CVA has unique biosynthetic pathways and distinct roles in health and disease, particularly in cancer. This technical guide provides a comprehensive overview of the core biosynthetic and metabolic pathways of CVA. It details the enzymatic processes, summarizes key quantitative data, and presents detailed experimental protocols for its study. The guide also illustrates the central signaling cascades influenced by CVA, offering a resource for researchers investigating lipid metabolism and its therapeutic potential.

Introduction

cis-Vaccenic acid ((11Z)-11-octadecenoic acid) is a long-chain monounsaturated fatty acid. While its trans-isomer is well-known as a component of ruminant fats, cis-vaccenic acid is endogenously synthesized in mammals and plays a crucial role in various biological processes.[1][2] Its synthesis primarily occurs through the elongation of palmitoleic acid (16:1n-7).[3] Recent research has highlighted the importance of CVA, particularly its role in prostate cancer, where it acts as a critical oncogenic factor, and its function as a signaling molecule in the mTORC2-Akt-FOXO1 pathway.[4][5] Understanding the biosynthesis and metabolic fate of CVA is therefore essential for developing novel therapeutic strategies targeting lipid metabolism in cancer and other metabolic diseases.

Biosynthesis of cis-Vaccenic Acid

The primary pathway for the endogenous synthesis of cis-vaccenic acid in mammals is the microsomal fatty acid elongation system. This process adds a two-carbon unit to a pre-existing fatty acid chain.

The Key Reaction: The direct precursor for CVA is palmitoleic acid (16:1n-7). The elongation of palmitoleoyl-CoA to 3-oxo-cis-11-octadecenoyl-CoA is the first and rate-limiting step in CVA synthesis. This condensation reaction is catalyzed by the enzyme Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[6][7]

The overall elongation cycle involves four enzymatic steps:

-

Condensation: Catalyzed by ELOVL5, this step combines palmitoleoyl-CoA with malonyl-CoA.[6][8]

-

Reduction: The resulting 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor.[6]

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule.[6]

-

Second Reduction: The final step, catalyzed by a trans-2,3-enoyl-CoA reductase, reduces the double bond to form stearoyl-CoA (in the case of saturated fatty acid elongation) or, in this pathway, cis-vaccenoyl-CoA.[6]

ELOVL5 is the key determinant for this pathway due to its substrate specificity, which includes monounsaturated fatty acids like palmitoleic acid.[6] Its expression and activity are highly regulated and have been shown to be under the control of the androgen receptor in prostate cancer, linking hormone signaling directly to lipid metabolism.[4]

Metabolic Pathways and Fates of cis-Vaccenic Acid

Once synthesized, CVA is rapidly incorporated into more complex lipids or further metabolized, influencing cellular structure and function.

Key Metabolic Fates:

-

Incorporation into Phospholipids: CVA is a substrate for the synthesis of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (PE), and notably, cardiolipin (CL). Cardiolipin is a unique phospholipid found almost exclusively in the inner mitochondrial membrane and is crucial for mitochondrial function and morphology. ELOVL5 depletion and the subsequent reduction in CVA levels lead to altered mitochondrial morphology and increased reactive oxygen species (ROS).[4]

-

Oncogenic Role in Prostate Cancer: In prostate cancer cells, androgen signaling induces ELOVL5, leading to increased CVA production. This elongated fatty acid is essential for cancer cell proliferation, migration, and in vivo tumor growth. Supplementation with CVA can rescue the anti-proliferative effects of ELOVL5 knockdown, highlighting its critical role as a pro-tumorigenic lipid.[4][9]

-

Further Elongation: CVA can be further elongated by two carbons to form eicosenoic acid (20:1n-7).[7]

-

Desaturation: While the primary metabolic flux is from palmitoleic acid to CVA, desaturase enzymes can also act on vaccenic acid isomers. For instance, Δ9-desaturase converts trans-vaccenic acid to rumenic acid (a conjugated linoleic acid, CLA).[10] Similarly, FADS3 has been shown to catalyze the Δ13-desaturation of trans-vaccenic acid.[11] The desaturation pathways for cis-vaccenic acid are less characterized but represent a potential metabolic fate.

Role in Cellular Signaling: The mTORC2-Akt-FOXO1 Pathway

CVA is not merely a structural component; it is a signaling molecule that modulates key protein kinase cascades. The synthesis of CVA by ELOVL5 has been directly linked to the regulation of the mTORC2-Akt-FOXO1 signaling pathway, which is central to controlling metabolism, cell growth, and survival.[5][12]

Mechanism of Action:

-

ELOVL5 Activity: Increased ELOVL5 activity leads to the synthesis of CVA from palmitoleic acid.[5]

-

mTORC2 Activation: The resulting increase in cellular CVA levels induces the expression of Rictor, an essential scaffold protein of the mTORC2 complex. This promotes the assembly and activity of mTORC2.[5][12]

-

Akt Phosphorylation: Active mTORC2 phosphorylates the protein kinase Akt at a key serine residue (Ser473), leading to its full activation.[5]

-

FOXO1 Inhibition: Activated Akt, in turn, phosphorylates and inactivates the Forkhead Box O1 (FOXO1) transcription factor.[13][14] Phosphorylation of FOXO1 leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity.

-

Metabolic Consequences: Since FOXO1 is a key activator of genes involved in gluconeogenesis (e.g., G6Pc, Pck1), its inhibition by the ELOVL5-CVA-mTORC2-Akt axis leads to the suppression of hepatic glucose production.[5] This pathway provides a direct link between specific fatty acid metabolism and the regulation of systemic glucose homeostasis.

Quantitative Data

Quantitative analysis is crucial for understanding the kinetics and physiological relevance of these pathways. While precise kinetic data for every enzymatic step is not always available, studies provide valuable insights into substrate concentrations, conversion rates, and the impact of CVA on cellular processes.

Table 1: Effect of cis-Vaccenic Acid Supplementation on Prostate Cancer Cell Viability This table summarizes data from studies where prostate cancer cells depleted of the ELOVL5 enzyme were treated with CVA to rescue cell viability.

| Cell Line | Condition | Supplement (10 µM) | Normalized Cell Viability (% of Control) | Reference |

| LNCaP | ELOVL5 Knockdown (siELOVL5) | None | ~55% | [9] |

| LNCaP | ELOVL5 Knockdown (siELOVL5) | cis-Vaccenic Acid | ~95% (Rescue) | [9] |

| LNCaP | ELOVL5 Knockdown (siELOVL5) | Oleic Acid | ~60% (No Rescue) | [9] |

| MR49F | ELOVL5 Knockdown (siELOVL5) | None | ~60% | [9] |

| MR49F | ELOVL5 Knockdown (siELOVL5) | cis-Vaccenic Acid | ~100% (Rescue) | [9] |

| MR49F | ELOVL5 Knockdown (siELOVL5) | Oleic Acid | ~65% (No Rescue) | [9] |

Table 2: Substrate Specificity and Kinetic Parameters of Related Fatty Acid Elongases Precise Michaelis-Menten (Km, Vmax) values for human ELOVL5 with palmitoleoyl-CoA are not widely published. However, data from related enzymes illustrate typical kinetic parameters for the elongation reaction.

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Organism/System | Reference |

| ELOVL6 | 16:0-CoA | 21.3 | 1430 | HEK 293T cells | [15] |

| ELOVL6 | Malonyl-CoA | 20.4 | 1470 | HEK 293T cells | [15] |

| ELOVL7 | 18:3n-3-CoA | 17.5 | 450 | HEK 293T cells | [15] |

| ELOVL7 | Malonyl-CoA | 15.6 | 450 | HEK 293T cells | [15] |

Table 3: In Vivo Conversion Rate of Vaccenic Acid Isomer This table shows the conversion of dietary trans-vaccenic acid (VA) to rumenic acid (RA) in humans, providing a benchmark for in vivo fatty acid desaturation rates.

| Dietary VA Intake | Increase in Serum VA | Resulting Serum RA | Estimated Conversion Rate | Reference |

| 1.5 g/day | +94% | Linear Increase | ~19% | [10] |

| 3.0 g/day | +307% | Linear Increase | ~19% | [10] |

| 4.5 g/day | +620% | Linear Increase | ~19% | [10] |

Experimental Protocols

Studying CVA biosynthesis and metabolism requires robust analytical methods. The following sections provide synthesized protocols based on established methodologies for the quantification of CVA and the measurement of ELOVL5 activity.

Quantification of cis-Vaccenic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of total fatty acid composition from biological samples (cells or tissues) to quantify CVA levels.

1. Lipid Extraction (Folch Method):

-

Homogenize ~50-100 mg of tissue or a pellet of ~1-5 million cells in a glass tube.

-

Add 20 volumes of chloroform:methanol (2:1, v/v) relative to the sample volume. Include an internal standard (e.g., deuterated oleic acid or C17:0).

-

Vortex vigorously for 2 minutes and allow to stand at room temperature for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution, vortex again, and centrifuge at 2,000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) into a new glass tube.

2. Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs):

-

Evaporate the solvent from the collected lipid extract under a stream of nitrogen.

-

Add 2 mL of 0.5 M KOH in methanol to the dried lipids.

-

Incubate at 65-80°C for 1 hour to saponify the fatty acids (cleave them from glycerol backbones).[6][16]

-

Cool the sample and add 2 mL of 14% boron trifluoride (BF₃) in methanol. This is the methylation catalyst.

-

Incubate again at 65-80°C for 30 minutes.

-

Cool to room temperature. Add 1 mL of water and 2 mL of hexane.

-

Vortex vigorously and centrifuge at 2,000 x g for 5 minutes.

-

Collect the upper hexane layer, which now contains the FAMEs, into a GC vial.

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column suitable for FAME separation (e.g., HP-88 or SP-2330, 30-100 m length).[17]

-

Injection: Inject 1 µL of the sample in splitless mode. Injector temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

- Initial temperature: 130°C.

- Ramp to 250°C at 5°C/min.

- Hold at 250°C for 6-10 minutes.[18]

-

MS Detection: Use electron ionization (EI) at 70 eV. Scan in full scan mode (e.g., m/z 50-400) or selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ion and characteristic fragments of the C18:1 methyl ester.

-

Quantification: Identify the CVA methyl ester peak by comparing its retention time and mass spectrum to an authentic standard. Quantify by integrating the peak area and normalizing to the internal standard.

Measurement of ELOVL5 Elongase Activity

This protocol measures the activity of ELOVL5 in microsomal fractions isolated from tissues (e.g., liver) by tracking the incorporation of a radiolabeled two-carbon donor into the fatty acid product.[6][19][20]

1. Preparation of Liver Microsomes:

-

Homogenize 0.2-0.5 g of fresh or snap-frozen liver tissue in 5 mL of ice-cold Buffer A (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Discard the supernatant. The resulting pellet contains the microsomal fraction.

-

Resuspend the pellet in Buffer A, determine the protein concentration (e.g., via Bradford or BCA assay), and store at -80°C.

2. Elongase Activity Assay:

-

Prepare a master mix for the reaction in a microfuge tube on ice. For a 100 µL final volume, combine:

- 1 M Tris-HCl, pH 7.4 (to a final concentration of 100 mM)

- 100 mM MgCl₂ (to a final concentration of 10 mM)

- 10 mM NADPH (to a final concentration of 1 mM)

- 10 mM Palmitoleoyl-CoA (substrate, to a final concentration of 100 µM)

- [2-¹⁴C]Malonyl-CoA (radiolabeled donor, ~50,000 dpm, final concentration ~50 µM)

-

Add 50-100 µg of microsomal protein to the reaction mix.

-

Bring the final volume to 100 µL with water.

-

Initiate the reaction by incubating at 37°C for 20 minutes in a shaking water bath.

-

Stop the reaction by adding 100 µL of 5 M KOH in 10% methanol.

3. Product Extraction and Quantification:

-

Saponify the reaction products by incubating at 65°C for 1 hour.

-

Acidify the reaction by adding 100 µL of 5 M HCl.

-

Extract the total fatty acids by adding 750 µL of hexane, vortexing, and centrifuging.

-

Transfer the upper hexane phase to a scintillation vial. Repeat the extraction once more and combine the hexane phases.

-

Evaporate the hexane and add 5 mL of scintillation cocktail.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculate activity as nmol of malonyl-CoA incorporated per mg of protein per minute.

Conclusion

cis-Vaccenic acid is a metabolically significant fatty acid whose biosynthesis is tightly controlled by the enzyme ELOVL5. It serves not only as a precursor for more complex lipids essential for mitochondrial function but also as a critical signaling molecule that modulates the mTORC2-Akt-FOXO1 pathway. Its profound impact on cancer cell proliferation, particularly in prostate cancer, identifies the CVA biosynthetic pathway as a promising target for therapeutic intervention. The methodologies detailed in this guide provide a framework for researchers to further investigate the roles of CVA and ELOVL5, paving the way for new discoveries in lipid metabolism and drug development.

References

- 1. metabolon.com [metabolon.com]

- 2. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 3. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ELOVL5 Is a Critical and Targetable Fatty Acid Elongase in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elovl5 regulates the mTORC2-Akt-FOXO1 pathway by controlling hepatic cis-vaccenic acid synthesis in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end Δ13-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. AKT/mTORC2 inhibition activates FOXO1 function in CLL cells reducing B cell receptor-mediated survival - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Elevated hepatic fatty acid elongase-5 activity corrects dietary fat-induced hyperglycemia in obese BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eajbsg.journals.ekb.eg [eajbsg.journals.ekb.eg]

- 19. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary Studies on Cis-Vaccenic Acid in Disease Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-vaccenic acid (cVA), a monounsaturated omega-7 fatty acid, is gaining attention in the scientific community for its potential role in various physiological and pathological processes. As a structural isomer of oleic acid, cVA is found in dairy products, beef, and human tissues. Preliminary research has begun to uncover its involvement in cancer, metabolic disorders, and inflammation, suggesting that cVA and its trans-isomer, trans-vaccenic acid (TVA), could be significant bioactive molecules. This technical guide synthesizes the current preliminary findings on cis-vaccenic acid in various disease models, presenting quantitative data, detailed experimental protocols, and a visual representation of the implicated signaling pathways to facilitate further research and drug development efforts.

I. Cis-Vaccenic Acid in Cancer Models

Recent studies have implicated cis-vaccenic acid in the progression of certain cancers, particularly prostate cancer, where it has been identified as a potential oncogenic factor. In contrast, its isomer, trans-vaccenic acid, has been shown to possess anti-tumor properties.

Quantitative Data

The following table summarizes the key quantitative findings from in vitro studies on prostate cancer cell lines.

| Cell Line | Treatment | Concentration | Effect on Cell Viability | Reference |

| LNCaP | ELOVL5 Knockdown (siELOVL5) | - | Reduced cell viability | [1] |

| LNCaP | siELOVL5 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |

| MR49F | ELOVL5 Knockdown (siELOVL5) | - | Reduced cell viability | [1] |

| MR49F | siELOVL5 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |

| LNCaP | SCD1 Inhibitor (A939572) | - | Reduced cell viability | [1] |

| LNCaP | A939572 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |

| LNCaP | SCD1 Inhibitor (CAY10566) | - | Reduced cell viability | [1] |

| LNCaP | CAY10566 + cis-Vaccenic Acid | 10 µM | Rescued cell viability | [1] |

Signaling Pathways

Cis-vaccenic acid has been linked to the mTORC2-Akt-FoxO1 signaling pathway , which is implicated in cell differentiation and growth. In contrast, trans-vaccenic acid has been shown to enhance anti-tumor immunity by activating CD8+ T cells through the cAMP-PKA-CREB pathway .

Experimental Protocols

Prostate Cancer Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed LNCaP or MR49F prostate cancer cells in 96-well plates at a density of 5 x 103 cells/well in complete culture medium.

-

Incubation: Allow cells to adhere and grow for 24-32 hours.

-

Treatment: Replace the medium with serum-free medium for 24 hours, then treat the cells with varying concentrations of cis-vaccenic acid or vehicle control. For rescue experiments, cells are co-treated with an inhibitor (e.g., of SCD1) and cVA.

-

MTT Addition: After the desired treatment period (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[2]

II. Cis-Vaccenic Acid in Metabolic Syndrome Models

Preliminary studies in rodent models of metabolic syndrome suggest a potential role for vaccenic acid in modulating lipid metabolism and insulin sensitivity.

Quantitative Data

The following table presents data from studies using the JCR:LA-cp rat model of metabolic syndrome and diet-induced obese mice.

| Animal Model | Diet | Duration | Key Findings | Reference |

| JCR:LA-cp Rat | 1.5% TVA | 8 weeks | No significant change in fasting insulin or glucose. | [3] |

| JCR:LA-cp Rat | Enriched beef fat (TVA+RA) | Not specified | Reduced fasting insulin and HOMA-IR; increased hepatic PPARγ and PPARα expression. | [3] |

| Diet-induced Obese Mice | Enriched beef fat (TVA+RA) | 19 weeks | No improvement in glucose tolerance; worsened liver steatosis. | [4] |

Experimental Protocols

Animal Model of Metabolic Syndrome (JCR:LA-cp Rat)

-

Animal Model: Use male obese (cp/cp) JCR:LA rats, which spontaneously develop characteristics of metabolic syndrome.

-

Dietary Groups: Divide rats into control and treatment groups. The control diet is a standard rodent chow. The treatment diet is supplemented with a specific concentration of trans-vaccenic acid (e.g., 1.5% w/w).

-

Feeding Period: House the rats individually and provide ad libitum access to their respective diets and water for a specified period (e.g., 8 weeks).

-

Metabolic Measurements: At the end of the study period, collect blood samples for the analysis of fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).

-

Tissue Analysis: Harvest tissues such as the liver and adipose tissue for histological analysis and measurement of gene and protein expression related to lipid metabolism (e.g., PPARγ, PPARα).[3]

III. Cis-Vaccenic Acid in Inflammation Models

Both cis- and trans-vaccenic acid have demonstrated anti-inflammatory properties by modulating the expression of adhesion molecules on endothelial cells.

Quantitative Data

Experimental Protocols

Western Blot for ICAM-1 and VCAM-1 Expression

-

Cell Culture: Culture Human Microvascular Endothelial Cells (HMECs) to confluence.

-

Stimulation: Treat the cells with an inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to induce the expression of ICAM-1 and VCAM-1.

-

Treatment: Co-treat the stimulated cells with different concentrations of cis- or trans-vaccenic acid or a vehicle control for a specified duration.

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for ICAM-1, VCAM-1, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using densitometry software and normalize the expression of ICAM-1 and VCAM-1 to the loading control.[6][8]

IV. Cis-Vaccenic Acid in Neurodegenerative Disease Models

The current body of research on the direct role of cis-vaccenic acid in preclinical models of neurodegenerative diseases such as Alzheimer's and Parkinson's is notably limited. One study found an association between higher plasma levels of vaccenic acid (isomer not specified) and an increased risk of Alzheimer's disease.[9] However, this is a correlational finding in humans and does not provide mechanistic insight from a disease model. The lack of dedicated preclinical studies represents a significant gap in our understanding of the potential neurological effects of cis-vaccenic acid. Further research is warranted to investigate whether cVA has a role in neuroinflammation, a common feature of many neurodegenerative disorders.

Conclusion and Future Directions

The preliminary studies on cis-vaccenic acid reveal a complex and context-dependent bioactivity. In cancer models, particularly prostate cancer, cVA appears to promote cell viability, suggesting a potential pro-tumorigenic role. Conversely, its isomer, trans-vaccenic acid, exhibits anti-tumor effects by enhancing immune responses. In the context of metabolic syndrome, the effects of vaccenic acid are not yet clear, with some studies suggesting beneficial effects on lipid metabolism and insulin sensitivity, while others indicate a potential to worsen certain conditions like hepatic steatosis. The anti-inflammatory properties of both cis- and trans-vaccenic acid, demonstrated by the downregulation of endothelial adhesion molecules, are a promising area for further investigation.

A significant knowledge gap exists regarding the role of cis-vaccenic acid in neurodegenerative diseases. Given the established link between lipid metabolism and neuroinflammation, this is a critical area for future research.

To advance our understanding of cis-vaccenic acid's therapeutic potential, future studies should focus on:

-

Elucidating the precise molecular mechanisms by which cVA influences signaling pathways in different cell types.

-

Conducting more comprehensive in vivo studies in various disease models to determine the physiological and pathological effects of cVA.

-

Investigating the potential of cVA as a biomarker for disease diagnosis or prognosis.

-

Exploring the structure-activity relationship of different vaccenic acid isomers to identify derivatives with enhanced therapeutic efficacy and reduced side effects.

This technical guide provides a foundational overview for researchers and drug development professionals. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource to stimulate and guide future investigations into the multifaceted roles of cis-vaccenic acid in health and disease.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Cytokine Effects on Cell Viability and Death of Prostate Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. The shift in the fatty acid composition of the circulating lipidome in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Lipidomics: An In-depth Technical Guide to cis-Vaccenic Acid-d13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Vaccenic acid-d13, a deuterated form of the monounsaturated omega-7 fatty acid, cis-vaccenic acid. This isotopically labeled compound serves as an invaluable tool in metabolic research and drug development, primarily as an internal standard for the accurate quantification of its non-deuterated counterpart in complex biological matrices. This guide will delve into its isotopic labeling pattern, mass spectrometric characteristics, and provide detailed experimental protocols for its application, empowering researchers to confidently integrate this standard into their analytical workflows.

Isotopic Labeling and Physicochemical Properties

This compound is specifically labeled with thirteen deuterium atoms on the terminal end of the acyl chain. Its formal chemical name is (Z)-octadec-11-enoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d13 acid. This extensive deuteration provides a significant mass shift from the endogenous analyte, ensuring clear differentiation in mass spectrometry-based analyses.

Table 1: Physicochemical Properties of cis-Vaccenic Acid and its d13 Isotopologue

| Property | cis-Vaccenic Acid | This compound |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₂₁D₁₃O₂ |

| Monoisotopic Mass | 282.2559 g/mol | 295.3375 g/mol |

| Molecular Weight | 282.47 g/mol | 295.54 g/mol |

| Synonyms | (11Z)-Octadecenoic acid | 18:1 cis-11-d13, cis-11-Octadecenoic Acid-d13 |

| Purity | Varies by supplier | Typically ≥98% deuterated forms[1] |

| Formulation | Solid or oil | Typically supplied as a solution in ethanol[2] |

Mass Spectrometric Characterization

For quantitative analysis, cis-vaccenic acid and its deuterated internal standard are commonly derivatized to their fatty acid methyl esters (FAMEs) prior to GC-MS analysis, or analyzed as free carboxylic acids or other derivatives in LC-MS/MS. The following tables summarize the expected mass-to-charge ratios (m/z) for the parent and key fragment ions.

Table 2: Predicted Mass Spectrometry Data for cis-Vaccenic Acid and this compound (as Free Acid)

| Ion Type | cis-Vaccenic Acid (m/z) | This compound (m/z) | Notes |

| [M-H]⁻ (Negative Ion Mode) | 281.2486 | 294.3302 | Predominant ion in negative ESI for LC-MS. |

Table 3: Predicted Mass Spectrometry Data for cis-Vaccenic Acid Methyl Ester (FAME) and its d13 Analogue for GC-MS Analysis

| Ion Type | cis-Vaccenic Acid Methyl Ester (m/z) | This compound Methyl Ester (m/z) | Notes |

| Molecular Ion [M]⁺ | 296.2715 | 309.3531 | Electron Ionization (EI) in GC-MS. |

| Key Fragment Ions | 264, 222, 180, 137, 97, 87, 74, 55 | 277, 235, 193, 150, etc. | Fragmentation patterns will show a +13 Da shift for fragments containing the deuterated tail. The m/z 74 fragment (McLafferty rearrangement) will remain for the d13 FAME. |

Synthesis of this compound

While commercial availability is the most practical option for researchers, understanding the synthesis provides insight into the labeling pattern. A plausible synthetic route for this compound would involve the coupling of two deuterated precursors. A general approach for synthesizing deuterated unsaturated fatty acids often involves:

-

Preparation of Deuterated Precursors: This can be achieved through methods like metal-catalyzed hydrothermal hydrogen-deuterium exchange of saturated fatty acid precursors. For this compound, deuterated precursors for the C1-C11 and C12-C18 segments would be required, with the latter being fully deuterated.

-

Coupling Reaction: A Wittig reaction or similar coupling chemistry can be employed to join the two fragments, creating the cis double bond at the C11 position.

-

Purification: The final product is then purified using chromatographic techniques to ensure high isotopic and chemical purity.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous cis-vaccenic acid. Below are detailed protocols for its use in both GC-MS and LC-MS/MS workflows.

Protocol 1: Quantification of cis-Vaccenic Acid in Biological Samples using GC-MS

This protocol outlines the steps for lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry.

1. Sample Preparation and Lipid Extraction:

-

Materials: Biological sample (e.g., plasma, tissue homogenate), Folch solution (chloroform:methanol, 2:1 v/v), 0.9% NaCl solution, this compound internal standard solution of known concentration.

-

Procedure:

-

To a known amount of the biological sample, add a precise volume of the this compound internal standard solution.

-

Add Folch solution to the sample and vortex thoroughly to ensure complete mixing and protein precipitation.

-

Add 0.9% NaCl solution to induce phase separation.

-

Centrifuge the mixture to pellet the precipitated protein and separate the aqueous and organic layers.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Materials: Dried lipid extract, methanolic HCl (e.g., 3 M) or BF₃-methanol, hexane.

-

Procedure:

-

Reconstitute the dried lipid extract in methanolic HCl or BF₃-methanol.

-

Heat the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 15-60 minutes) to facilitate the transesterification of fatty acids to their methyl esters.

-

After cooling, add water and hexane to the reaction mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract and reconstitute in a suitable volume of hexane for GC-MS analysis.

-

3. GC-MS Analysis:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Typical GC Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

-

Ions to Monitor:

-

For cis-Vaccenic acid methyl ester: m/z 296 (molecular ion) and a characteristic fragment ion.

-

For this compound methyl ester: m/z 309 (molecular ion) and a corresponding shifted fragment ion.

-

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled cis-vaccenic acid spiked with a constant concentration of the d13-internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibrator and sample.

-

Determine the concentration of cis-vaccenic acid in the samples by interpolating their peak area ratios on the calibration curve.

-

Protocol 2: Quantification of cis-Vaccenic Acid in Biological Samples using LC-MS/MS

This protocol is suitable for the analysis of free fatty acids without derivatization.

1. Sample Preparation and Lipid Extraction:

-

Follow the same lipid extraction procedure as described in Protocol 1, Step 1.

2. LC-MS/MS Analysis:

-

Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

-

Typical LC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase A: Water with a small percentage of an ion-pairing agent or acid (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile/isopropanol mixture with the same additive as mobile phase A.

-

Gradient: A gradient elution from a lower to a higher percentage of mobile phase B to separate the fatty acids.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

-

-